Cas no 2229338-39-8 (2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)

2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid structure
2229338-39-8 structure
商品名:2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid
CAS番号:2229338-39-8
MF:C13H23NO5
メガワット:273.325424432755
CID:6597938
PubChem ID:165826474

2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid
    • 2229338-39-8
    • EN300-1900973
    • 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
    • インチ: 1S/C13H23NO5/c1-12(2,3)19-11(17)14-6-7-18-8-9(14)13(4,5)10(15)16/h9H,6-8H2,1-5H3,(H,15,16)
    • InChIKey: BOWRERCSRAOFNJ-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C(C1)C(C(=O)O)(C)C

計算された属性

  • せいみつぶんしりょう: 273.15762283g/mol
  • どういたいしつりょう: 273.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1900973-1.0g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
1g
$1129.0 2023-06-01
Enamine
EN300-1900973-10.0g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
10g
$4852.0 2023-06-01
Enamine
EN300-1900973-5.0g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
5g
$3273.0 2023-06-01
Enamine
EN300-1900973-0.05g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
0.05g
$948.0 2023-09-18
Enamine
EN300-1900973-0.5g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
0.5g
$1084.0 2023-09-18
Enamine
EN300-1900973-2.5g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
2.5g
$2211.0 2023-09-18
Enamine
EN300-1900973-0.1g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
0.1g
$993.0 2023-09-18
Enamine
EN300-1900973-0.25g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
0.25g
$1038.0 2023-09-18
Enamine
EN300-1900973-5g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
5g
$3273.0 2023-09-18
Enamine
EN300-1900973-10g
2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-2-methylpropanoic acid
2229338-39-8
10g
$4852.0 2023-09-18

2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid 関連文献

2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acidに関する追加情報

Introduction to 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid (CAS No. 2229338-39-8)

2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid, also known by its CAS number 2229338-39-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a morpholine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylpropanoic acid moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biologically active molecules.

The morpholine ring in 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid is a six-membered heterocyclic compound containing one oxygen atom and one nitrogen atom. This ring structure is known for its high stability and ability to form hydrogen bonds, making it a valuable scaffold in the design of bioactive compounds. The presence of the Boc protecting group on the nitrogen atom of the morpholine ring provides additional stability and allows for controlled deprotection during synthetic processes, which is crucial for the synthesis of complex molecules.

The methylpropanoic acid moiety in 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid imparts carboxylic acid functionality to the molecule. Carboxylic acids are known for their ability to form salts and esters, which can be used to modulate the solubility and bioavailability of the compound. This property makes 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid an attractive candidate for drug development, particularly in the context of improving pharmacokinetic properties.

In recent years, significant research has been conducted on compounds with similar structural features to 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid. For instance, studies have shown that morpholine-containing compounds can exhibit potent activity against various targets, including enzymes, receptors, and ion channels. One notable example is the use of morpholine derivatives in the development of inhibitors for protein kinases, which are key targets in cancer therapy. The Boc protecting group has also been utilized in the synthesis of prodrugs, where it can be selectively cleaved under specific conditions to release the active drug molecule.

The versatility of 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid extends beyond its potential as a drug candidate. It can serve as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules with diverse biological activities. For example, the carboxylic acid functionality can be readily converted into amides or esters through standard coupling reactions, allowing for the exploration of different functional groups and their impact on biological activity.

In addition to its synthetic utility, 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid has been studied for its potential therapeutic applications. Research has shown that compounds with similar structures can exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. For instance, some morpholine derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making them promising candidates for the treatment of inflammatory diseases.

The pharmacokinetic properties of 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid have also been investigated. Studies have demonstrated that the presence of the Boc protecting group can significantly influence the solubility and stability of the compound in biological systems. This property is particularly important for optimizing drug delivery and enhancing therapeutic efficacy. Moreover, the carboxylic acid moiety can be modified to improve oral bioavailability or target-specific tissues, further expanding the potential applications of this compound.

In conclusion, 2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid (CAS No. 2229338-39-8) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for drug development and organic synthesis. Ongoing research continues to uncover new insights into its biological activities and pharmacological properties, highlighting its significance in advancing therapeutic strategies for various diseases.

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